

# 14-Demethyl-lanosterol-d6 CAS number and molecular formula information

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## Compound of Interest

Compound Name: *14-Demethyl-lanosterol-d6*

Cat. No.: *B12401237*

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## An In-depth Technical Guide to **14-Demethyl-lanosterol-d6**

This technical guide provides comprehensive information on **14-Demethyl-lanosterol-d6** for researchers, scientists, and professionals in drug development. The document covers its chemical properties, its role in biochemical pathways, and general protocols for its application.

## Core Compound Information

**14-Demethyl-lanosterol-d6** is the deuterium-labeled form of 14-Demethyl-lanosterol.<sup>[1][2]</sup> Deuterated compounds are frequently used as internal standards or tracers in quantitative analyses such as NMR, GC-MS, or LC-MS.<sup>[2]</sup> The inclusion of stable heavy isotopes like deuterium can potentially alter the pharmacokinetic and metabolic profiles of a compound.<sup>[1][2]</sup> <sup>[3]</sup>

### Chemical Identity

- Chemical Name: (4,4-dimethyl-d6)cholest-8(9),24-dien-3 $\beta$ -ol<sup>[4][5]</sup>
- CAS Number: 1246298-30-5<sup>[1][2][3][4][5]</sup>
- Molecular Formula: C<sub>29</sub>H<sub>42</sub>D<sub>6</sub>O<sup>[2][3][4][5]</sup>

## Quantitative Data Summary

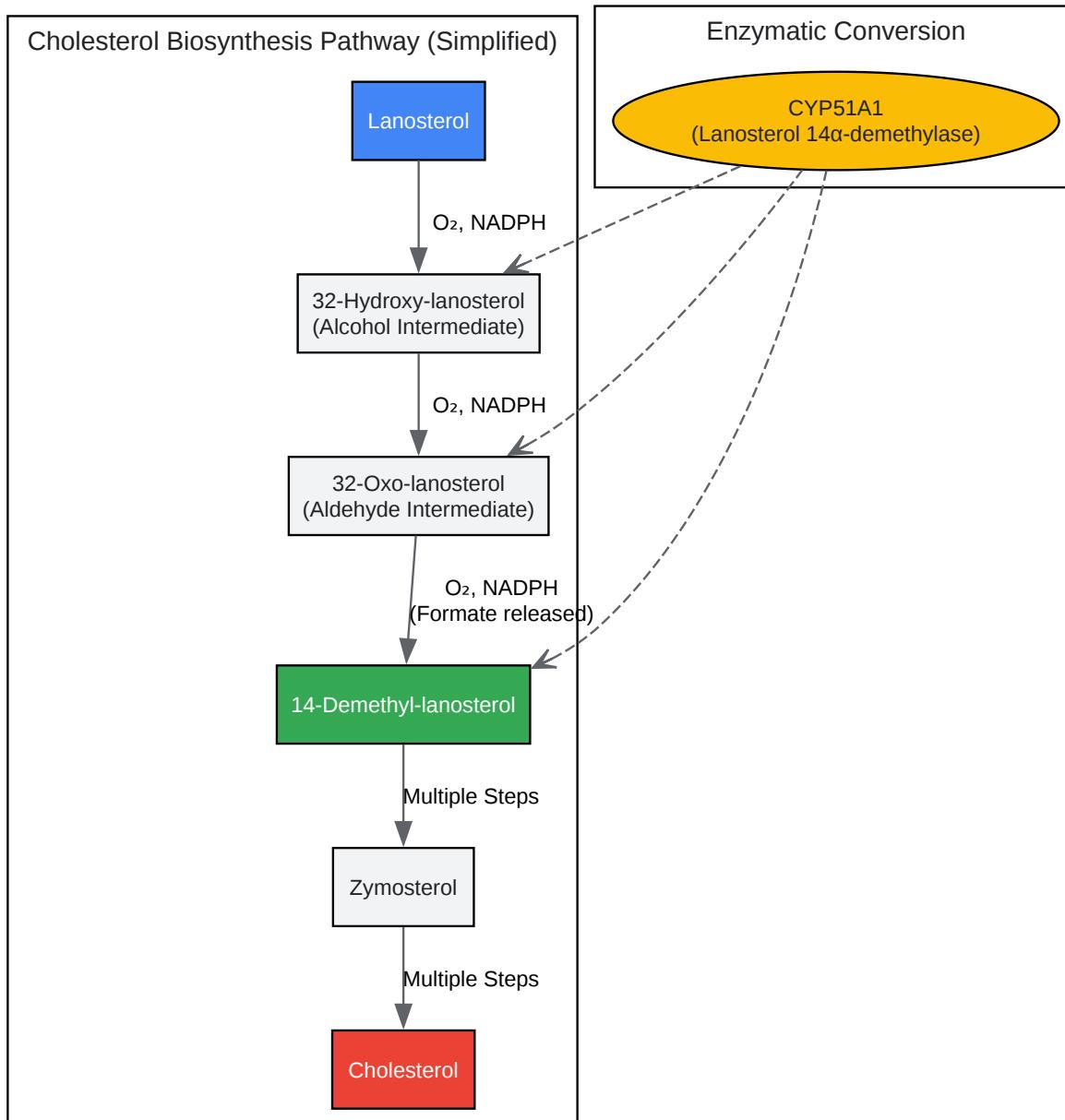
The following table summarizes the key quantitative physicochemical properties of **14-Demethyl-lanosterol-d6**.

Property	Value	Citations
Molecular Weight	418.73 g/mol	[2][3][5]
Purity	>99% (TLC)	[4][5]
Appearance	Solid powder	[1][5]
Storage	-20°C for long-term storage	[1][4]
Boiling Point	495.1 ± 44.0 °C at 760 mmHg	[1]
Flash Point	217.6 ± 20.7 °C	[1]
Density	1.0 ± 0.1 g/cm³	[1]

## Role in Sterol Biosynthesis

14-Demethyl-lanosterol is an intermediate in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi.[6] The non-deuterated parent compound, lanosterol, is a substrate for the enzyme Lanosterol 14 $\alpha$ -demethylase (CYP51A1), a member of the cytochrome P450 superfamily.[6][7][8]

This enzyme catalyzes the critical first step in the conversion of lanosterol to cholesterol: the removal of the 14 $\alpha$ -methyl group.[7] This demethylation is a three-step oxidative process that requires NADPH and molecular oxygen, ultimately releasing the methyl group as formic acid.[7][9] Because of its essential role in fungal cell membrane integrity, CYP51 is a major target for antifungal drugs.[6] It is also being investigated as a potential target in cancer therapy due to the role of cholesterol metabolism in tumor progression.[10]



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Caption: The enzymatic demethylation of lanosterol by CYP51A1 in the cholesterol biosynthesis pathway.

## Experimental Protocols

While specific, detailed experimental protocols for **14-Demethyl-lanosterol-d6** are not readily available in the public domain, it is primarily used as an internal standard for mass spectrometry-based quantification. General guidelines for preparing solutions for in vitro and in vivo use are provided below. These are starting points and should be optimized for specific experimental systems.

## Stock Solution Preparation

For in vitro applications, a stock solution is typically prepared in an organic solvent.

- Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice. If solubility is an issue, ethanol or N,N-dimethylformamide (DMF) can be tested.[\[1\]](#)
- Procedure:
  - Accurately weigh a small amount of **14-Demethyl-lanosterol-d6** powder.
  - Add the chosen solvent (e.g., DMSO) to achieve a desired high concentration (e.g., 1-10 mg/mL).
  - Vortex or sonicate briefly until the solid is completely dissolved.
  - Store the stock solution at -20°C or -80°C for stability.[\[1\]](#)

## General In Vivo Formulation

For administration in animal models, the compound, which has low water solubility, must be prepared in a suitable vehicle. The following are common formulation strategies.[\[1\]](#)

### Method 1: Solubilization with Co-solvents

- Start with a concentrated stock solution in DMSO.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until clear.
- Finally, add ddH<sub>2</sub>O to reach the final desired concentration and mix thoroughly.[\[1\]](#)

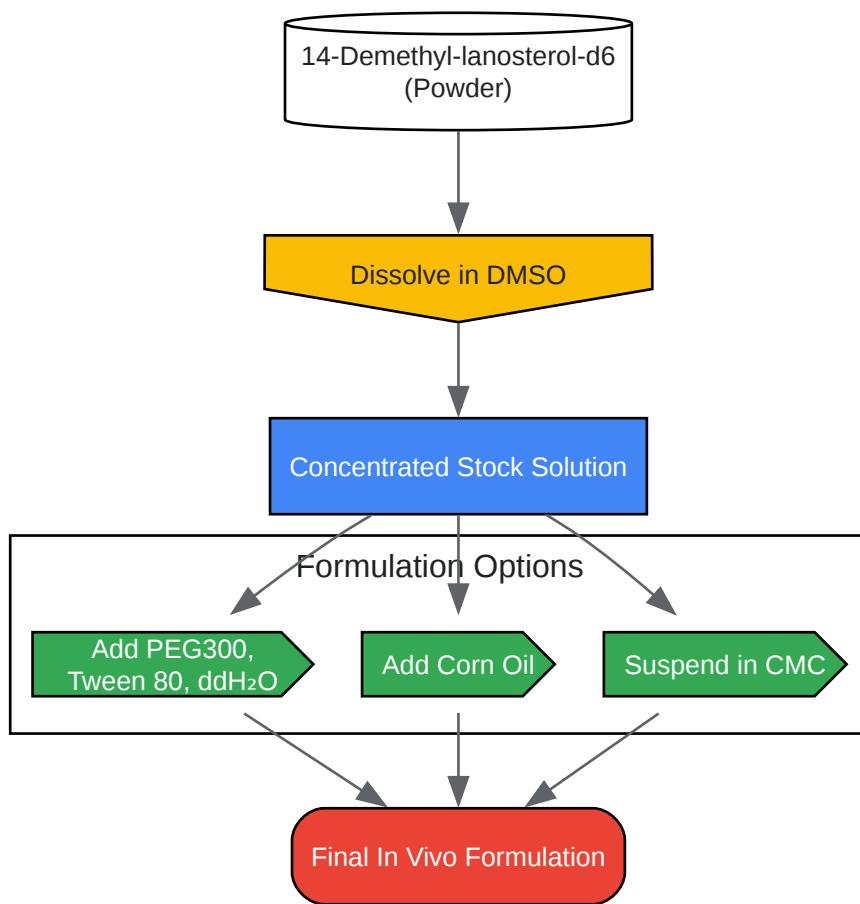
### Method 2: Corn Oil Formulation

- Prepare a stock solution in DMSO.
- Add the DMSO stock to corn oil and mix thoroughly until a clear solution or uniform suspension is achieved.[1]

### Method 3: Suspension

- For oral administration, the compound can be suspended in a vehicle like 0.2% Carboxymethyl cellulose (CMC).[1]

The workflow for preparing an in vivo formulation is illustrated below.



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Caption: General workflow for preparing **14-Demethyl-lanosterol-d6** for in vivo experiments.

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